Lipophilicity Modulation: logP Comparison of 2-Hydroxy-N-[3-(propan-2-yl)phenyl]acetamide vs. Chloro Analog vs. Unsubstituted Glycolanilide
The target compound exhibits a computed logP of approximately 1.64 , positioning it in the optimal range for oral absorption (logP 1–3) per Lipinski guidelines. In contrast, 2-chloro-N-(3-isopropylphenyl)acetamide (CAS 630121-40-3) displays a computed XlogP of 3.1 , exceeding the recommended upper boundary and predicting reduced aqueous solubility. The unsubstituted parent scaffold, glycolanilide (2-hydroxy-N-phenylacetamide, CAS 4746-61-6), has an experimentally determined log Kow of 0.71 , falling below the optimal lipophilicity window and predicting poor membrane partitioning. The meta-isopropyl substituent thus provides a 0.94 log unit increase over the unsubstituted scaffold without overshooting into excessively lipophilic territory seen with halo-substituted analogs.
| Evidence Dimension | Octanol-water partition coefficient (logP / XlogP / log Kow) |
|---|---|
| Target Compound Data | logP ≈ 1.64 (computed, Fluorochem derived) |
| Comparator Or Baseline | 2-Chloro-N-(3-isopropylphenyl)acetamide: XlogP = 3.1; Glycolanilide (2-hydroxy-N-phenylacetamide): log Kow = 0.71 (experimental) |
| Quantified Difference | Target is 1.46 log units lower (more hydrophilic) than chloro analog; 0.94 log units higher (more lipophilic) than glycolanilide (~8.7-fold partition difference vs. glycolanilide) |
| Conditions | Computed logP via vendor algorithm (Fluorochem) for target; XlogP via PubChem prediction for chloro analog; Experimental log Kow (KOWWIN/database) for glycolanilide |
Why This Matters
For procurement decisions in drug discovery, a logP of ~1.64 predicts balanced aqueous solubility and membrane permeability, whereas the chloro analog (logP 3.1) risks poor solubility and the unsubstituted scaffold (logP 0.71) risks inadequate membrane partitioning—neither can substitute for the target compound in assays where logP ~1.6 is the design criterion.
